molecular formula C9H12N2OSi B11905275 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile CAS No. 91777-73-0

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile

Cat. No.: B11905275
CAS No.: 91777-73-0
M. Wt: 192.29 g/mol
InChI Key: IPCCFNSTMXFLIL-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a trimethylsilyloxy group at the 3-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile typically involves the reaction of 3-hydroxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyloxy group.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring. The cyano group can participate in nucleophilic addition reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine: Lacks the trimethylsilyloxy group and cyano group.

    4-Cyanopyridine: Lacks the trimethylsilyloxy group.

    3-[(Trimethylsilyl)oxy]pyridine: Lacks the cyano group.

Uniqueness

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is unique due to the presence of both the trimethylsilyloxy and cyano groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

91777-73-0

Molecular Formula

C9H12N2OSi

Molecular Weight

192.29 g/mol

IUPAC Name

3-trimethylsilyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H12N2OSi/c1-13(2,3)12-9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3

InChI Key

IPCCFNSTMXFLIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=CN=C1)C#N

Origin of Product

United States

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